molecular formula C6H11F2NO B1531476 (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol CAS No. 1568026-19-6

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol

Cat. No.: B1531476
CAS No.: 1568026-19-6
M. Wt: 151.15 g/mol
InChI Key: GLSFKVZLDBCSSQ-YFKPBYRVSA-N
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Description

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a difluoroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of Difluoroethyl Group: The difluoroethyl group is introduced using reagents such as difluoroethyl bromide under basic conditions.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative.

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions

Major Products:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Saturated pyrrolidine derivatives

    Substitution Products: Various functionalized pyrrolidine derivatives

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis.

Biology:

    Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Ligand: Acts as a ligand in the study of receptor-ligand interactions.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agent: Studied for its therapeutic potential in treating various diseases.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    (3S)-1-(2,2-difluoroethyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.

    (3S)-1-(2,2-difluoroethyl)pyrrolidin-4-ol: Hydroxyl group at the 4-position instead of the 3-position.

    (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness:

    Chirality: The specific (3S) configuration imparts unique stereochemical properties.

    Functional Groups: The combination of difluoroethyl and hydroxyl groups provides distinct reactivity and binding characteristics.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in synthesis and research.

This detailed article provides a comprehensive overview of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(10)3-9/h5-6,10H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSFKVZLDBCSSQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568026-19-6
Record name (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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